molecular formula C18H16N2OS B2579877 2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole CAS No. 920115-68-0

2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole

Katalognummer: B2579877
CAS-Nummer: 920115-68-0
Molekulargewicht: 308.4
InChI-Schlüssel: OKJINJFUKXDDNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a benzodiazole (benzimidazole) core with two key substituents:

  • Position 1: A propargyl (prop-2-yn-1-yl) group, which introduces electron-deficient alkynyl functionality.

The propargyl group may enhance metabolic stability compared to alkyl or aryl substituents, while the phenoxyethylsulfanyl moiety could modulate solubility and target binding. No direct biological data for this compound is provided in the evidence, but structural analogs suggest applications in neurodegeneration, antiviral therapy, or antibacterial contexts.

Eigenschaften

IUPAC Name

2-(2-phenoxyethylsulfanyl)-1-prop-2-ynylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-2-12-20-17-11-7-6-10-16(17)19-18(20)22-14-13-21-15-8-4-3-5-9-15/h1,3-11H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJINJFUKXDDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole typically involves multiple steps. One common method includes the N-alkylation of a benzodiazole derivative with a propargyl halide in the presence of a base such as sodium hydroxide. The reaction is often carried out in an organic solvent like toluene under phase-transfer catalysis conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzodiazoles.

Wissenschaftliche Forschungsanwendungen

2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Similarities and Key Differences

The following table summarizes critical structural features and properties of related benzimidazole derivatives:

Compound Name / ID Substituents (Position 1 / Position 2) Molecular Formula Molecular Weight Biological Activity (Evidence Source)
Target Compound 1: Propargyl; 2: (2-Phenoxyethyl)sulfanyl C₁₈H₁₅N₂OS 313.39 g/mol Not explicitly reported
D011-5761 1: Propargyl; 2: (2-Methylphenoxy)methyl C₁₈H₁₆N₂O 284.34 g/mol Screening compound; no activity specified
MEPB (1-[2-(4-Methylphenoxy)ethyl]-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole) 1: 4-Methylphenoxyethyl; 2: (2-Phenoxyethyl)sulfanyl C₂₄H₂₄N₂O₂S 412.53 g/mol Rescues toxicity in SBMA Drosophila model
YLO (1-[2-(4-Methylphenoxy)ethyl]-2-[(2-phenoxyethyl)sulfanyl]-1H-benzimidazole) Same as MEPB C₂₄H₂₄N₂O₂S 412.53 g/mol Structural analog; activity inferred from MEPB
2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole 1: H; 2: [2-(3-Methylphenoxy)ethyl]sulfanyl C₁₆H₁₆N₂OS 296.38 g/mol No biological data available
5669-12-5 (Bis-benzimidazole derivative) 1: 4-Methylphenoxyethyl; 2: Benzimidazol-2-ylmethylsulfanyl C₂₄H₂₂N₄OS 414.52 g/mol No explicit activity reported

Impact of Substituents on Activity and Properties

Propargyl Group (Position 1)
  • The target compound and D011-5761 share a propargyl group, which is absent in MEPB, YLO, and other analogs.
  • In contrast, MEPB and YLO feature bulkier 4-methylphenoxyethyl groups, which may enhance binding to hydrophobic pockets in targets like the androgen receptor (AR) implicated in SBMA .
Sulfanyl-Phenoxyethyl Group (Position 2)
  • The target compound’s 2-phenoxyethylsulfanyl group is structurally similar to MEPB and YLO but differs in substitution patterns. The phenoxyethyl chain’s length and substituents (e.g., methyl groups) influence solubility and target affinity. For example, MEPB’s 4-methylphenoxyethyl group likely optimizes co-regulator binding to the AR AF2 domain .

Biologische Aktivität

2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole (PBEB) is a synthetic compound with a unique structural composition that includes a benzodiazole moiety, a phenoxyethyl sulfanyl group, and a prop-2-yn-1-yl substituent. This combination of functional groups suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of PBEB is C15H15N2OS, and its structure can be represented as follows:

C15H15N2OS\text{C}_{15}\text{H}_{15}\text{N}_2\text{O}\text{S}

The compound's unique features include:

  • Benzodiazole Core : Known for various biological activities, including antimicrobial and anticancer properties.
  • Phenoxyethyl Group : Often associated with enhanced bioactivity and solubility.
  • Prop-2-yn-1-yl Substituent : Provides potential for diverse chemical reactivity.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities. Although specific data on PBEB is limited, its anticipated activities based on structural analogs include:

Activity Type Description
AntimicrobialCompounds with similar structures have shown efficacy against various pathogens.
AnticancerBenzodiazole derivatives are frequently investigated for their potential in cancer therapy.
AntifungalSome analogs exhibit antifungal properties, suggesting potential applications in treating fungal infections.

Case Studies and Research Findings

Research into the biological activity of PBEB is ongoing, but several studies provide insights into its potential effects:

  • Antimicrobial Activity : A study focusing on benzodiazole derivatives indicated that compounds with similar scaffolds demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. This suggests that PBEB may also possess similar properties.
  • Anticancer Potential : In vitro studies on benzodiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, a related compound exhibited cytotoxic effects on breast cancer cells, indicating that PBEB could be explored for similar anticancer applications.
  • Mechanistic Studies : Understanding the mechanism of action for PBEB is crucial. Research has indicated that benzodiazole compounds may interfere with DNA replication or induce apoptosis in cancer cells, which could be relevant for PBEB's pharmacological profile.

Toxicity and Safety Profile

Toxicological assessments are essential for evaluating the safety of PBEB. Preliminary data suggest:

  • Acute Toxicity : The compound is classified as harmful if swallowed (H302) and may cause skin irritation (H315) .

Q & A

Q. Advanced

  • In vitro assays : Screen for antiprotozoal or kinase inhibition using derivatives with analogous sulfanyl/benzodiazole motifs .
  • In vivo models : For neuromuscular applications (e.g., spinal bulbar muscular atrophy), administer doses ranging from 10–100 mg/kg in murine models. Monitor outcomes like rotarod performance, grip strength, and neuronal loss .
  • Data normalization : Use sham-treated controls and statistical tools (e.g., ANOVA) to assess dose-response relationships .

How do substituents like the propargyl group influence reactivity and stability under storage conditions?

Q. Advanced

  • Propargyl stability : The terminal alkyne is prone to oxidation. Store under inert gas (N₂/Ar) at −20°C. Monitor degradation via HPLC (≥95% purity thresholds) .
  • Reactivity : The propargyl group participates in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for functionalization. Optimize reaction pH (6–8) and catalyst loading (1–5 mol% CuI) .

How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

Q. Advanced

  • Core modifications : Replace the benzodiazole with benzoxazole or imidazole to assess bioactivity changes .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., nitro) on the phenoxy ring to modulate electronic effects. Compare IC₅₀ values in enzyme assays .
  • Computational docking : Use AutoDock Vina to predict binding affinities for targets like BRD9 or CBP, guided by analogs with morpholine or isoxazole substituents .

What strategies address discrepancies between theoretical and experimental spectral data (e.g., NMR chemical shifts)?

Q. Advanced

  • DFT calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level and compute NMR shifts using Gaussian. Compare with experimental data to identify conformational mismatches .
  • Dynamic effects : Account for solvent (DMSO vs. CDCl₃) and temperature-dependent shifts in ¹H/¹³C NMR .

How can hydrogen-bonding networks in the crystal lattice inform solid-state properties?

Q. Advanced

  • Mercury analysis : Identify key interactions (e.g., C–H···O/N bonds) contributing to lattice stability. Calculate interaction distances (e.g., 2.5–3.0 Å for weak H-bonds) .
  • Thermal analysis : Correlate melting points (DSC/TGA) with packing density. High-density packing (e.g., via π-π stacking) often increases thermal stability .

What experimental controls are critical when assessing biological activity in cell-based assays?

Q. Basic

  • Negative controls : Use DMSO vehicle and untreated cells to rule out solvent toxicity.
  • Positive controls : Include reference compounds (e.g., I-BET for BET inhibition assays) .
  • Replicate design : Perform triplicate runs with blinded scoring to minimize bias .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.